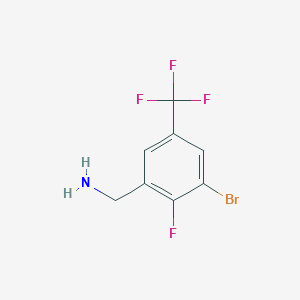
3-溴-2-氟-5-三氟甲基苄胺
描述
3-Bromo-2-fluoro-5-trifluoromethylbenzylamine is a chemical compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzylamine structure
科学研究应用
3-Bromo-2-fluoro-5-trifluoromethylbenzylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine typically involves multiple steps, starting with the bromination and fluorination of benzene derivatives One common method is the halogenation of 3-fluorotoluene to introduce the bromine atom at the desired position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often using catalysts to improve yield and selectivity. The process must be carefully controlled to avoid the formation of unwanted by-products and to ensure the safety of the operators.
化学反应分析
Types of Reactions: 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Substitution: The halogen atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Alkylated or arylated derivatives.
作用机制
The mechanism by which 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
相似化合物的比较
3-Bromo-2-fluoro-5-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.
3-Bromo-2-fluoro-4-trifluoromethylbenzylamine: Similar but with a different position of the trifluoromethyl group.
3-Bromo-2-fluorotoluene: A simpler compound without the amine group.
Uniqueness: 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine is unique due to the combination of halogen atoms and the trifluoromethyl group, which significantly affects its chemical reactivity and physical properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and advancements in multiple fields.
属性
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAANAYCVVBTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


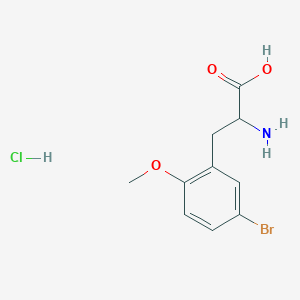
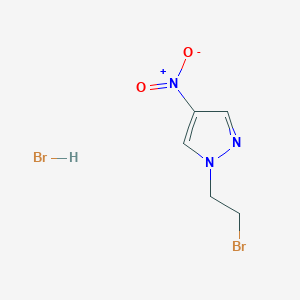
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
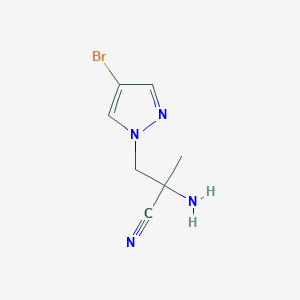
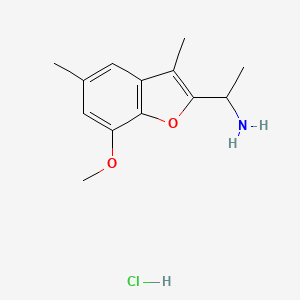
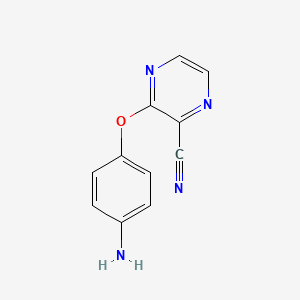

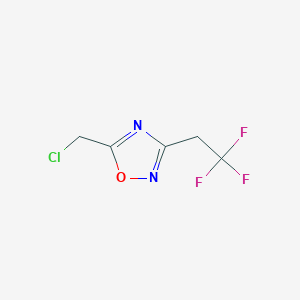
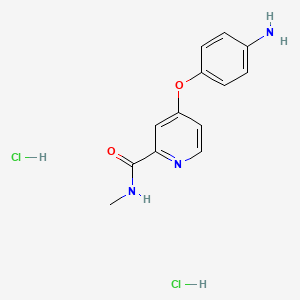
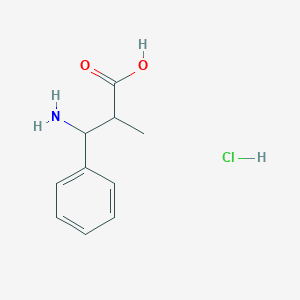
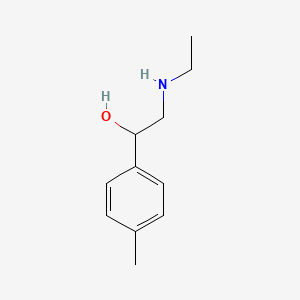
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
